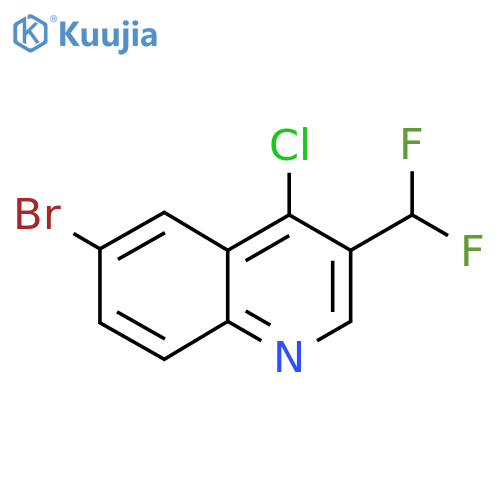

Cas no 1992041-78-7 (6-Bromo-4-chloro-3-(difluoromethyl)quinoline)

1992041-78-7 structure

商品名:6-Bromo-4-chloro-3-(difluoromethyl)quinoline

6-Bromo-4-chloro-3-(difluoromethyl)quinoline 化学的及び物理的性質

名前と識別子

-

- SYCGOPZLCQKWGM-UHFFFAOYSA-N

- 6-bromo-4-chloro-3-(difluoromethyl)quinoline

- BrC=1C=C2C(=C(C=NC2=CC=1)C(F)F)Cl

- EN300-6508314

- 1992041-78-7

- 6-Bromo-4-chloro-3-(difluoromethyl)quinoline

-

- インチ: 1S/C10H5BrClF2N/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4,10H

- InChIKey: SYCGOPZLCQKWGM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2C(C=1)=C(C(C(F)F)=CN=2)Cl

計算された属性

- せいみつぶんしりょう: 290.92620g/mol

- どういたいしつりょう: 290.92620g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 12.9Ų

6-Bromo-4-chloro-3-(difluoromethyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6508314-0.05g |

6-bromo-4-chloro-3-(difluoromethyl)quinoline |

1992041-78-7 | 0.05g |

$744.0 | 2023-05-29 | ||

| Enamine | EN300-6508314-5.0g |

6-bromo-4-chloro-3-(difluoromethyl)quinoline |

1992041-78-7 | 5g |

$2566.0 | 2023-05-29 | ||

| Enamine | EN300-6508314-0.1g |

6-bromo-4-chloro-3-(difluoromethyl)quinoline |

1992041-78-7 | 0.1g |

$779.0 | 2023-05-29 | ||

| Enamine | EN300-6508314-10.0g |

6-bromo-4-chloro-3-(difluoromethyl)quinoline |

1992041-78-7 | 10g |

$3807.0 | 2023-05-29 | ||

| Enamine | EN300-6508314-1.0g |

6-bromo-4-chloro-3-(difluoromethyl)quinoline |

1992041-78-7 | 1g |

$884.0 | 2023-05-29 | ||

| Enamine | EN300-6508314-0.5g |

6-bromo-4-chloro-3-(difluoromethyl)quinoline |

1992041-78-7 | 0.5g |

$849.0 | 2023-05-29 | ||

| Enamine | EN300-6508314-0.25g |

6-bromo-4-chloro-3-(difluoromethyl)quinoline |

1992041-78-7 | 0.25g |

$814.0 | 2023-05-29 | ||

| Enamine | EN300-6508314-2.5g |

6-bromo-4-chloro-3-(difluoromethyl)quinoline |

1992041-78-7 | 2.5g |

$1735.0 | 2023-05-29 |

6-Bromo-4-chloro-3-(difluoromethyl)quinoline 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

1992041-78-7 (6-Bromo-4-chloro-3-(difluoromethyl)quinoline) 関連製品

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量